扎米非那辛

描述

它最初是针对肠易激综合征(IBS)的治疗而开发的,因为它能够减少结肠运动 。该化合物已对其药理特性和潜在的治疗应用进行了广泛的研究。

科学研究应用

化学: 用作研究毒蕈碱受体拮抗作用的模型化合物。

生物学: 研究其对结肠运动的影响,以及在 IBS 中的潜在治疗应用.

医学: 由于其对 M3 受体的选择性拮抗作用,正在探索其在治疗胃肠道疾病中的潜在用途.

工业: 用于开发针对毒蕈碱受体的新药.

作用机制

扎米芬那辛通过选择性拮抗毒蕈碱 M3 受体发挥作用。该受体主要负责介导胃肠道平滑肌收缩。 通过阻断 M3 受体,扎米芬那辛减少结肠运动,使其成为治疗 IBS 等疾病的潜在治疗剂 。 所涉及的分子靶点和途径包括抑制乙酰胆碱与 M3 受体的结合,从而导致肌肉收缩减少 。

生化分析

Biochemical Properties

Zamifenacin primarily interacts with the M3 muscarinic acetylcholine receptor . The pKi values for this interaction are 8.52 for M3, 7.93 for M2, 7.90 for M1, and 7.78 for M4 . This indicates that Zamifenacin has a high affinity for the M3 receptor, which is primarily responsible for gastrointestinal motility .

Cellular Effects

Zamifenacin’s primary cellular effect is the inhibition of gastrointestinal motility . This is achieved through its antagonistic action on the M3 muscarinic acetylcholine receptor, which is primarily responsible for smooth muscle contraction in the gastrointestinal tract .

Molecular Mechanism

Zamifenacin exerts its effects at the molecular level by binding to the M3 muscarinic acetylcholine receptor . This binding inhibits the receptor, reducing the contraction of smooth muscle in the gastrointestinal tract .

Dosage Effects in Animal Models

It is known that following oral administration to animals, metabolic clearance results in decreased bioavailability due to first-pass metabolism in rat and mouse .

Metabolic Pathways

Zamifenacin is primarily metabolized in the liver . The primary metabolic step involves the opening of the methylenedioxy ring to yield a catechol . In humans, this metabolite is excreted as a glucuronide conjugate, whereas in animal species, it is further metabolized by mono-methylation of the catechol .

Transport and Distribution

Human plasma shows 20 and 10-fold higher binding than that in rat and dog respectively .

Subcellular Localization

The subcellular localization of Zamifenacin is not explicitly documented. Given its primary interaction with the M3 muscarinic acetylcholine receptor, it is likely that Zamifenacin is localized in the areas where these receptors are present, such as the plasma membrane of smooth muscle cells in the gastrointestinal tract .

准备方法

合成路线和反应条件

扎米芬那辛的合成涉及多个步骤,从市售的前体开始。 关键步骤之一包括哌啶环的形成,这是通过活化醇部分的分子内亲核取代实现的 。 另一个重要步骤是 N-Boc 哌啶的α-官能化,这在扎米芬那辛的合成中特别有用 。

工业生产方法

扎米芬那辛的工业生产通常涉及优化合成路线,以确保高产率和纯度。 这包括使用先进的催化体系和反应条件来促进目标产物的形成。 该过程还可能涉及纯化步骤,如重结晶和色谱法,以获得纯形式的扎米芬那辛 。

化学反应分析

反应类型

扎米芬那辛会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的代谢物。

还原: 还原反应可以修饰扎米芬那辛中存在的官能团。

取代: 取代反应可以将新的官能团引入分子中.

常用试剂和条件

在涉及扎米芬那辛的反应中使用的常用试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。 这些反应通常在受控条件下进行,以确保预期的结果 。

主要生成物

相似化合物的比较

类似化合物

达非那辛: 另一种用于治疗尿失禁的 M3 受体拮抗剂.

索利芬那辛: 一种用于治疗膀胱过度活动症的选择性 M3 受体拮抗剂.

托特罗定: 一种用于治疗尿失禁的非选择性毒蕈碱受体拮抗剂.

扎米芬那辛的独特性

扎米芬那辛的独特之处在于它对 M3 受体具有高度选择性,并且对结肠运动具有强效作用。 与其他类似化合物不同,扎米芬那辛在减少结肠运动方面显示出显著的潜力,同时不会引起明显的抗毒蕈碱副作用 。 这使其成为进一步研究和潜在治疗应用的宝贵化合物。

属性

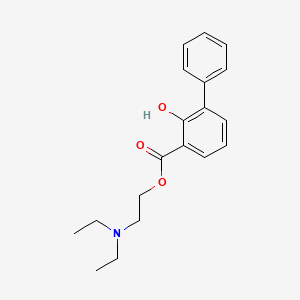

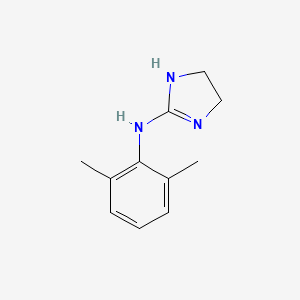

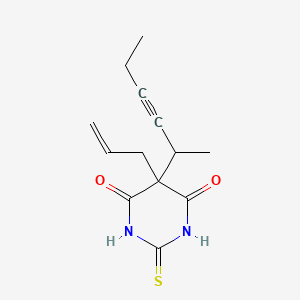

IUPAC Name |

(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNFQGRSKSQXRI-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047257 | |

| Record name | Zamifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127308-82-1 | |

| Record name | Zamifenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127308-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zamifenacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zamifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZAMIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Zamifenacin exert its effects?

A1: Zamifenacin acts by selectively binding to and antagonizing muscarinic M3 receptors. These receptors are primarily found in the smooth muscle of the gastrointestinal tract, where they play a crucial role in regulating motility. By blocking these receptors, Zamifenacin inhibits acetylcholine-mediated muscle contractions, thus reducing colonic motor activity [].

Q2: Are there other muscarinic receptors involved?

A2: While Zamifenacin exhibits high selectivity for M3 receptors, studies have shown that it also interacts with M2 receptors [, , ]. In certain tissues, such as the rat oesophageal muscularis mucosae, M2 receptor antagonism by Zamifenacin has been observed to modulate the relaxant potency of isoprenaline [].

Q3: What is the chemical structure of Zamifenacin?

A4: Zamifenacin's chemical structure comprises a piperidine ring as a central scaffold. This ring is substituted with a diphenylacetoxy group and an N-methyl-N-(2-phenylethyl)carbamoyl moiety [, ].

Q4: Are there efficient synthetic routes for Zamifenacin?

A5: Yes, research has led to the development of short and efficient synthetic strategies for Zamifenacin [, ]. One notable approach involves a ring expansion of prolinol derivatives, which allows access to key intermediates for Zamifenacin synthesis []. This method streamlines the synthesis and offers opportunities for further structural modifications.

Q5: How is Zamifenacin metabolized in different species?

A6: Zamifenacin undergoes rapid metabolism, primarily in the liver []. The primary metabolic pathway involves the opening of its methylenedioxy ring, leading to the formation of a catechol metabolite. This metabolite is then further processed differently across species. In humans, it is primarily excreted as a glucuronide conjugate, while in animals like rats and mice, it undergoes mono-methylation [].

Q6: How does Zamifenacin's pharmacokinetic profile differ between humans and animals?

A7: Zamifenacin displays distinct pharmacokinetic characteristics in humans compared to animals. In humans, it exhibits extensive plasma protein binding, resulting in a lower oral clearance compared to rats and dogs []. This difference in protein binding significantly contributes to its longer half-life and sustained activity in humans.

Q7: Has Zamifenacin been investigated in clinical trials for IBS?

A8: Zamifenacin underwent clinical trials to evaluate its efficacy and safety in managing IBS symptoms [, , ]. While it demonstrated some efficacy in reducing colonic motor activity, it did not meet the desired clinical endpoints for widespread use in IBS treatment [].

Q8: Does Zamifenacin have any applications beyond IBS research?

A11: Zamifenacin's high selectivity for M3 receptors has made it a valuable pharmacological tool in research settings. It has been used to investigate and characterize muscarinic receptor subtypes in various tissues, including human bronchial smooth muscle [], cat esophageal smooth muscle [], and rat oesophageal muscularis mucosae [].

Q9: What is the future direction of research related to Zamifenacin?

A12: While Zamifenacin itself is not currently being developed as a therapeutic agent, its exploration has paved the way for further research into gut-selective muscarinic antagonists []. The knowledge gained from studying its mechanism of action, structure-activity relationships, and pharmacokinetic profile can inform the development of next-generation drugs targeting gastrointestinal disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

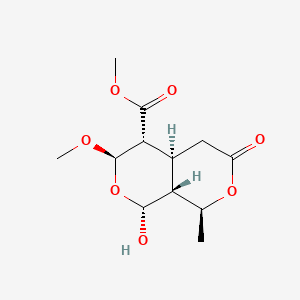

![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)